

Physicochemical properties of 6-Chloro-4-methylquinoline

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Compound of Interest

Compound Name: 6-Chloro-4-methylquinoline

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-4-methylquinoline**

Abstract

6-Chloro-4-methylquinoline, a halogenated derivative of the quinoline scaffold, serves as a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical environments, design robust synthetic routes, and develop effective analytical methods. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **6-Chloro-4-methylquinoline**. It details its molecular identity, core physical characteristics, and spectroscopic signature. Furthermore, this document offers detailed, field-proven experimental protocols for purity determination and analysis, reflecting a commitment to scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who utilize quinoline derivatives in their work.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. **6-Chloro-4-methylquinoline**, also known as 6-Chlorolepidine, is defined by the structure of a quinoline ring system substituted with a chlorine atom at the 6-position and a methyl group at the 4-position.

Chemical Structure

The structural arrangement of **6-Chloro-4-methylquinoline** is depicted below. The quinoline core is a bicyclic heteroaromatic system, and the substituents' positions critically influence the molecule's electronic properties, reactivity, and steric profile.

Caption: Molecular structure of **6-Chloro-4-methylquinoline**.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are crucial.

Identifier	Value	Source
CAS Number	41037-29-0	[1]
Molecular Formula	C ₁₀ H ₈ ClN	[2][3]
Molecular Weight	177.63 g/mol	[2][3]
IUPAC Name	6-chloro-4-methylquinoline	N/A
Common Synonyms	6-Chlorolepidine	[3]
InChI Key	NPPPLXJXZOCDHJ- UHFFFAOYSA-N	[3]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in macroscopic systems, influencing everything from reaction kinetics to formulation. While specific experimental data for **6-Chloro-4-methylquinoline** is not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

Property	Value / Observation	Context / Rationale
Physical State	Solid at 25 °C (predicted)	[3]
Melting Point	Data not available.	The related isomer 6-chloroquinoline melts at 41-43 °C.[4] The addition of a methyl group may alter the crystal packing and thus the melting point.
Boiling Point	Data not available.	6-chloroquinoline boils at 126-127 °C at 10 mmHg.[4] The boiling point is expected to be slightly higher due to the increased molecular weight.
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., butanediol, carbon tetrachloride).	[2][4] The hydrophobic quinoline core and chloro-substituent dominate, leading to poor aqueous solubility, a common trait for this class of compounds.
pKa	Data not available.	The pKa of the parent quinoline is 4.9. The electron-withdrawing chloro group at the 6-position is expected to decrease the basicity of the quinoline nitrogen, while the electron-donating methyl group at the 4-position may slightly increase it. The predicted pKa for 6-chloroquinoline is 4.18.[4] [5]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

- **Stability:** Like many quinolines, it should be protected from prolonged exposure to light and strong oxidizing agents.
- **Storage Conditions:** It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.^{[4][6]} For long-term storage, refrigeration at -20°C is advisable.^[6]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The following sections describe the expected spectral features of **6-Chloro-4-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to be highly informative. Key signals should include:
 - A singlet for the methyl group (C4-CH₃) protons, likely in the range of 2.5-2.7 ppm.
 - Several distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific coupling patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.
- **¹³C NMR:** The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms.
 - The methyl carbon signal is expected in the aliphatic region (~20 ppm).
 - The remaining nine signals will appear in the aromatic/heteroaromatic region (approx. 120-150 ppm), including the carbon atom bonded to chlorine (C6), which will be influenced by the halogen's electronegativity. Spectral data for the related 6-chloroquinoline provides reference points for these aromatic shifts.^[7]

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups.

- **Aromatic C-H stretching:** Peaks just above 3000 cm⁻¹.

- C=C and C=N stretching: A series of sharp absorptions in the 1600-1450 cm^{-1} region, characteristic of the quinoline ring.
- C-H bending (in-plane and out-of-plane): Multiple peaks in the 1300-700 cm^{-1} fingerprint region.
- C-Cl stretching: A moderate to strong absorption typically found in the 1100-800 cm^{-1} range, though its exact position can be variable.[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

- Molecular Ion (M^+): The spectrum should show a prominent molecular ion peak.
- Isotopic Pattern: Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks: $[M]^+$ at m/z 177 and $[M+2]^+$ at m/z 179, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.
- Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. A likely initial fragmentation would be the loss of a hydrogen radical followed by HCN, or cleavage of the methyl group.[\[9\]](#)[\[10\]](#)

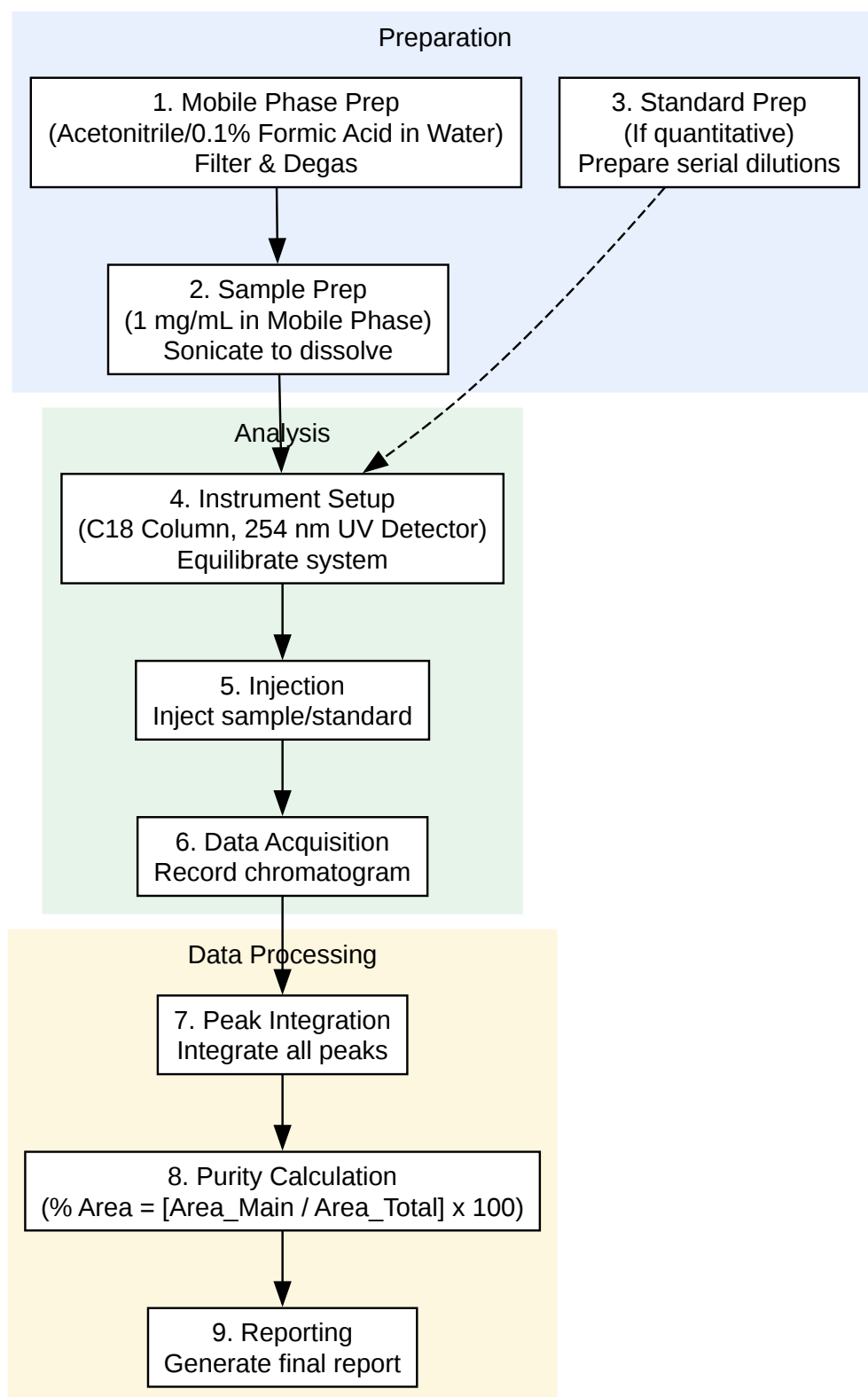
Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. This section provides a trusted, step-by-step methodology for assessing the purity of **6-Chloro-4-methylquinoline**, a critical parameter for any research application.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like **6-Chloro-4-methylquinoline**. A C18 column is chosen for its broad applicability and effective retention of aromatic compounds. The mobile phase, a mixture of

acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible with mass spectrometry detectors. UV detection is selected based on the strong absorbance of the quinoline chromophore.[\[11\]](#)[\[12\]](#)



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Caption: Workflow for HPLC Purity Analysis.

Methodology:

- Instrumentation & Consumables:
 - HPLC system with a UV-Vis or Diode Array Detector (DAD).
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
 - Volumetric flasks, pipettes, and autosampler vials.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% formic acid in water (v/v).
 - Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).
 - Filter each mobile phase through a 0.45 μ m membrane filter and degas thoroughly (e.g., by sonication).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **6-Chloro-4-methylquinoline**.
 - Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Sonicate if necessary to ensure complete dissolution.
 - Further dilute as needed for analysis.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 $^{\circ}$ C.

- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD scan).
- Elution Program: A gradient elution is recommended for separating potential impurities with different polarities.
 - Start at 30% B, hold for 2 minutes.
 - Ramp to 95% B over 10 minutes.
 - Hold at 95% B for 3 minutes.
 - Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
 - Total Run Time: 20 minutes.
- Data Analysis and System Suitability:
 - Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.
 - Trustworthiness Check (System Suitability): Before sample analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 0.5% and 2.0%, respectively. The tailing factor for the main peak should be between 0.8 and 1.5. These checks validate that the chromatographic system is performing correctly and producing reliable data.[\[13\]](#)

Reactivity and Synthetic Considerations

6-Chloro-4-methylquinoline is a versatile intermediate. The quinoline ring can undergo electrophilic substitution, typically on the benzene ring portion. The chloro-substituent at the 6-position is generally unreactive toward nucleophilic aromatic substitution under standard conditions but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.

The synthesis of the **6-chloro-4-methylquinoline** core often relies on classic quinoline synthesis methods, such as the Combes synthesis or the Doebner-von Miller reaction, starting

from a suitably substituted aniline (e.g., 4-chloroaniline).[14]

Safety and Handling

While a specific safety data sheet for **6-Chloro-4-methylquinoline** is not widely available, data from closely related chloroquinolines should be used to guide handling procedures.[15][16]

- Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - If inhaled: Move the person to fresh air.
 - If swallowed: Rinse mouth and seek immediate medical attention.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-4-methylquinoline is a key heterocyclic compound whose utility is defined by its physicochemical properties. This guide has synthesized available data and established scientific principles to provide a detailed profile, covering its molecular identity, physical characteristics, and spectroscopic signatures. The inclusion of a robust, self-validating HPLC protocol provides researchers with a practical tool for quality assessment, ensuring the reliability of their experimental outcomes. A comprehensive understanding of these properties is the cornerstone of successful research and development involving this versatile chemical intermediate.

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References

- 1. 41037-29-0|6-Chloro-4-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 6-Chloro-4-methylquinoline | CymitQuimica [cymitquimica.com]
- 3. 6-Chloro-4-methylquinoline | CymitQuimica [cymitquimica.com]
- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. 41037-29-0|6-chloro-4-methylquinoline|6-chloro-4-methylquinoline|-范德生物科技公司 [bio-fount.com]
- 7. 6-CHLOROQUINOLINE(612-57-7) ¹³C NMR [m.chemicalbook.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 6-Chloroquinoline | C₉H₆ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 6-Chloro-4-quinolinol | C₉H₆ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]
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